N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide is an organic compound that features a complex structure with both aromatic and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with N-(3-(4-(dimethylamino)phenyl)propyl)amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide: shares similarities with other aromatic amides and compounds containing dimethylamino groups.
This compound: can be compared to compounds like N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzoate and N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzylamine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-23(2)17-10-8-15(9-11-17)7-6-12-22-21(24)16-13-18(25-3)20(27-5)19(14-16)26-4/h8-11,13-14H,6-7,12H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVNCAGGFRZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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